Dgts

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

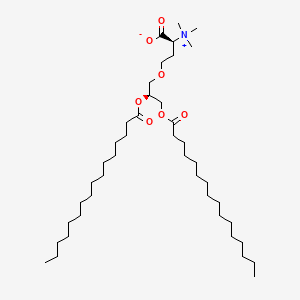

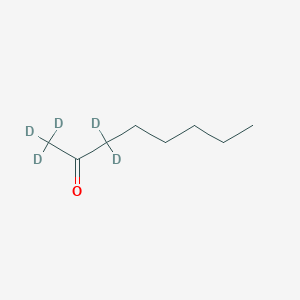

Diacylglyceryltrimethylhomoserine (DGTS) is a betaine lipid found predominantly in the membranes of many algae, lower plants, and fungi. It is known for its role in replacing phosphatidylcholine in these organisms, especially under conditions of phosphorus limitation . This compound is a zwitterionic lipid, meaning it has both a positively charged trimethylammonium group and a negatively charged carboxyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DGTS can be synthesized in vitro using microsomal fractions from organisms like Chlamydomonas reinhardtii. The precursor for both the homoserine moiety and the methyl groups is S-adenosyl-L-methionine. The optimal pH for the reaction is between 7.5 and 8.0, and the best temperature is 30°C .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely that similar methods to those used in laboratory synthesis are employed. This would involve the use of microsomal fractions and S-adenosyl-L-methionine as a precursor.

Analyse Chemischer Reaktionen

Types of Reactions

DGTS undergoes various chemical reactions, including oxidation and substitution. It is known to act as a carrier of acyl groups in fatty acid desaturation .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include S-adenosyl-L-methionine for methylation and various fatty acids for acyl group transfer. The conditions typically involve a pH of 7.5 to 8.0 and a temperature of around 30°C .

Major Products

The major products formed from reactions involving this compound include various acylated forms of the lipid, which are important in the desaturation of fatty acids .

Wissenschaftliche Forschungsanwendungen

DGTS has a wide range of scientific research applications:

Wirkmechanismus

DGTS acts primarily as a carrier of acyl groups in fatty acid desaturation. It is involved in the incorporation of polyunsaturated fatty acids into triacylglycerol, which is crucial for the formation of nutritionally important lipids . In organisms like Cryptococcus neoformans, this compound helps in acquiring sufficient phosphate and retaining virulence under host-derived stress .

Vergleich Mit ähnlichen Verbindungen

DGTS is similar to other betaine lipids like diacylglycerylhydroxymethyl-N,N,N-trimethyl-β-alanine (DGTA) and diacylglycerylcarboxy-N-hydroxymethyl-choline (DGCC). this compound is unique in its widespread distribution among lower plants and algae and its ability to replace phosphatidylcholine completely in some organisms . Other similar compounds include phosphatidylcholine and phosphatidylethanolamine, which are also zwitterionic lipids but contain phosphorus .

Conclusion

Diacylglyceryltrimethylhomoserine (this compound) is a versatile and important lipid with significant roles in lipid metabolism, membrane structure, and various scientific research applications. Its unique properties and widespread distribution make it a valuable compound for further study and industrial applications.

Eigenschaften

Molekularformel |

C42H81NO7 |

|---|---|

Molekulargewicht |

712.1 g/mol |

IUPAC-Name |

(2S)-4-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1 |

InChI-Schlüssel |

JENDGLMWMJVGPR-YDAXCOIMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC[C@@H](C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)

![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)

![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)

![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)